p-Menthane-1,3,8-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Menthane-1,3,8-triol is an organic compound with the chemical formula C10H20O3. It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various consumer products such as toothpaste, mouthwash, chewing gum, and breath sprays .

準備方法

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:

Hydrogen Transfer Reaction: This method involves the hydrogen transfer reaction using p-menthol as the starting material.

Nitration and Reduction: In this method, p-menthol undergoes nitration followed by reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

p-Menthane-1,3,8-triol undergoes various chemical reactions, including:

Oxidation: This reaction converts this compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Results in the formation of alcohols or alkanes.

Substitution: Yields halogenated derivatives of this compound.

科学的研究の応用

p-Menthane-1,3,8-triol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Investigated for its analgesic and anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory drugs.

Industry: Utilized in the production of consumer products such as toothpaste, mouthwash, and chewing gum for its refreshing and antimicrobial properties

作用機序

The mechanism of action of p-Menthane-1,3,8-triol involves its interaction with microbial cell membranes, leading to disruption and cell death. Its analgesic and anti-inflammatory effects are attributed to its ability to modulate pain receptors and reduce inflammation through various molecular pathways .

類似化合物との比較

Similar Compounds

p-Menthane-1,2,8-triol: Another triol with similar properties but different hydroxyl group positions.

p-Menthane-3,8-diol: Known for its insect repellent properties.

Menthol: Widely used for its cooling sensation and antimicrobial effects

Uniqueness

p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .

生物活性

p-Menthane-1,3,8-triol is a naturally occurring monoterpene alcohol with significant biological activities. It is primarily derived from plants such as Corymbia citriodora (lemon-scented gum tree) and Mentha canadensis (Canadian mint). This compound has garnered attention for its potential applications in various fields, including medicine, agriculture, and consumer products due to its antimicrobial, analgesic, and insect-repellent properties.

Chemical Structure and Properties

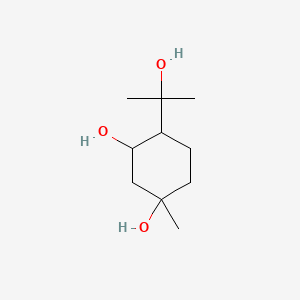

- Molecular Formula : C10H20O3

- Functional Groups : Contains three hydroxyl groups, classifying it as a triol.

- Physical Properties : Exhibits a strong odor that contributes to its efficacy as an insect repellent.

Target of Action

This compound acts primarily as an insect repellent. Its mechanism involves:

- Strong Odor : The strong scent deters insects like mosquitoes and other pests.

- Chemical Composition : The specific arrangement of hydroxyl groups enhances its biological activity.

Biochemical Pathways

The compound is synthesized in plants through specialized structures called glandular trichomes. Key enzymes involved include prenyltransferases and modifying enzymes located in the mitochondria and endoplasmic reticulum.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been compared to other common antimicrobial agents:

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Antimicrobial | Effective against bacteria and fungi |

| DEET | Insect Repellent | Commonly used but synthetic |

| Menthol | Antimicrobial | Known for cooling sensation |

Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, making it a candidate for developing new antibiotics.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic properties. It may interact with pain receptors similar to menthol, providing pain relief without the side effects associated with conventional analgesics .

Case Studies

-

Insect Repellent Efficacy :

A study evaluated the repellent activity of this compound against Aedes aegypti, a primary vector for dengue fever. Results indicated that exposure to 20% this compound significantly reduced blood-feeding behavior by 38% compared to non-exposed mosquitoes (49% feeding rate) . This suggests a potential role in vector control strategies. -

Antimicrobial Testing :

In laboratory settings, this compound demonstrated effective inhibition of bacterial growth in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics .

Pharmacokinetics and Safety

This compound is generally regarded as safe for human use; however, excessive application may lead to skin allergic reactions. Its pharmacokinetic profile remains under investigation to fully understand absorption rates and metabolic pathways .

Comparison with Similar Compounds

The unique arrangement of hydroxyl groups in this compound distinguishes it from similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| p-Menthane-3,8-diol | C10H20O2 | Effective insect repellent; derived from eucalyptus |

| Linalool | C10H18O | Floral scent; used in fragrances |

| Geraniol | C10H18O | Rose-like aroma; used in perfumes |

This table illustrates how this compound's specific structure contributes to its distinct biological activities compared to other terpenoids .

特性

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNAYJOJYCECDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)O)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。